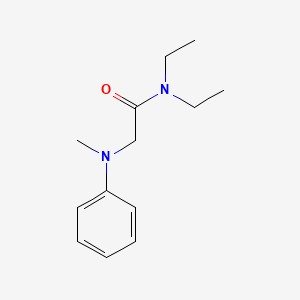![molecular formula C21H26O3 B13780501 Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- CAS No. 67845-97-0](/img/structure/B13780501.png)
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or distillation to achieve the desired purity .
化学反応の分析
Types of Reactions
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenones
科学的研究の応用
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential effects on cellular processes and UV protection.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological formulations.
作用機序
The compound exerts its effects primarily through its ability to absorb UV radiation. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and allowing it to absorb UV light efficiently. This absorption prevents UV-induced damage to materials and biological tissues .
類似化合物との比較
Similar Compounds
- Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(octadecyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(methoxy)phenyl]phenyl-
Uniqueness
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is unique due to its specific alkyl chain, which provides distinct solubility and compatibility properties in various formulations. This makes it particularly effective in certain industrial applications where other similar compounds may not perform as well .
特性
CAS番号 |
67845-97-0 |
|---|---|
分子式 |
C21H26O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
[2-hydroxy-4-(3-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-4-8-16(2)13-14-24-18-11-12-19(20(22)15-18)21(23)17-9-6-5-7-10-17/h5-7,9-12,15-16,22H,3-4,8,13-14H2,1-2H3 |
InChIキー |
DRGCHZYNFDICTL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


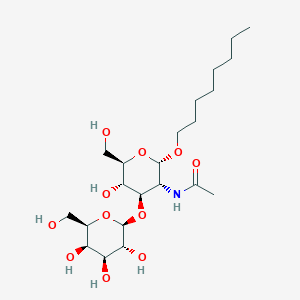
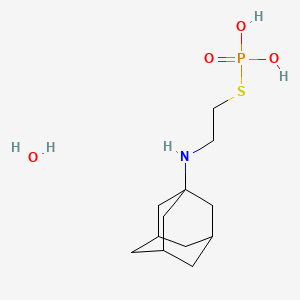

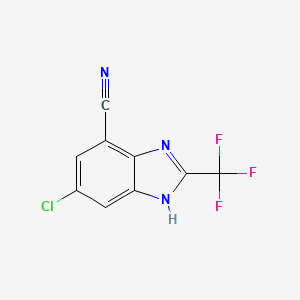
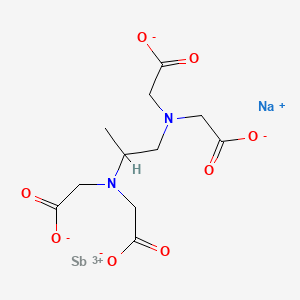
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
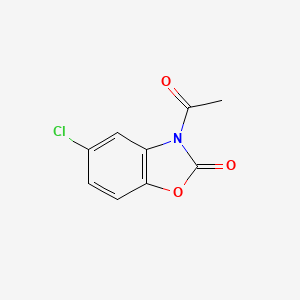
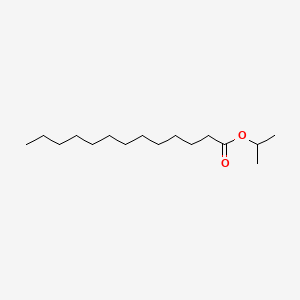
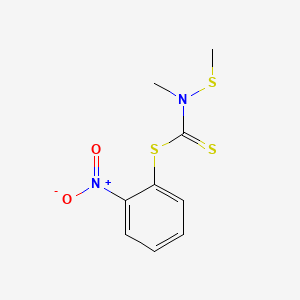
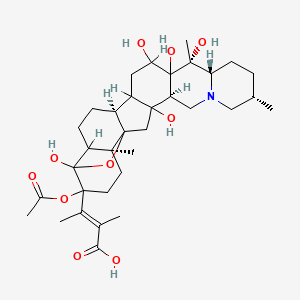
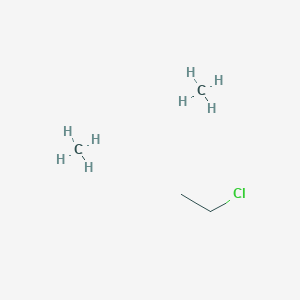
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
